Clomacran phosphate is a compound derived from clomacran, an antipsychotic medication belonging to the dihydroacridine class. Developed in the 1970s by Smith, Kline & French (now GlaxoSmithKline), clomacran was initially used to treat schizophrenia but was withdrawn from the market in the UK due to liver toxicity concerns in 1982. Clomacran phosphate is a modified form of clomacran, which has been studied for its encapsulation and flow properties in pharmaceutical applications .
Clomacran phosphate is synthesized from clomacran, which itself is produced through a multi-step chemical synthesis process involving various reagents and reactions. The compound is primarily utilized in pharmaceutical formulations and research settings.
Clomacran phosphate falls under the category of antipsychotic drugs and is classified as a member of the acridine derivatives. Its chemical structure includes a phosphate group, enhancing its solubility and bioavailability compared to its parent compound.
The synthesis of clomacran phosphate involves several steps, beginning with 2-chloroacridone. The process can be outlined as follows:
The phosphate group can be introduced subsequently, often through phosphorylation reactions that modify the hydroxyl groups present in the molecule .
Clomacran phosphate has a complex molecular structure characterized by the following data:
The structure includes a dihydroacridine backbone with a chlorine atom and nitrogen-containing side chains, along with a phosphate group that influences its solubility and pharmacokinetics .
Clomacran phosphate participates in various chemical reactions, particularly those relevant to its pharmaceutical applications:
These reactions are crucial for optimizing the formulation and delivery of clomacran phosphate in therapeutic contexts .
The mechanism of action of clomacran phosphate is primarily linked to its effects on neurotransmitter systems in the brain. As an antipsychotic agent, it is believed to modulate dopamine and serotonin receptors, which are critical pathways in managing symptoms of schizophrenia and other psychotic disorders. The presence of the phosphate group may enhance its interaction with biological membranes, potentially improving its efficacy and reducing side effects .
Relevant analyses indicate that these properties are essential for its formulation into effective pharmaceutical products .
Clomacran phosphate has several scientific uses, primarily within the field of pharmacology:
Clomacran phosphate (chemical name: 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine phosphate) emerged from the research laboratories of Smith, Kline & French (now GlaxoSmithKline) in the 1970s. It was assigned the internal development code SKF-14336, with the free base designated SKF-14336D. Marketed under the brand names Devryl and Olaxin, it was clinically indicated for schizophrenia management during this period [1] [4]. The compound received patent protection through multiple synthetic routes, with key patents granted between 1964 and 1975 covering novel synthesis methods and pharmaceutical formulations [1].
The development of clomacran reflected the pharmaceutical industry's strategic exploration of non-phenothiazine tricyclic structures as potential antipsychotic agents. This initiative aimed to discover compounds with improved efficacy or tolerability profiles compared to existing therapies. Despite initial clinical adoption, clomacran phosphate was withdrawn from key markets, including the United Kingdom in 1982, primarily due to emerging safety concerns unrelated to its antipsychotic efficacy [1] [4].
Table 1: Fundamental Chemical Properties of Clomacran and Clomacran Phosphate
Property | Clomacran (Free Base) | Clomacran Phosphate |
---|---|---|
CAS Registry Number | 5310-55-4 | 22199-46-8 / 22270-46-8 |
Molecular Formula | C₁₈H₂₁ClN₂ | C₁₈H₂₁ClN₂·H₃PO₄ |
Molecular Weight | 300.83 g/mol | 398.82 g/mol |
Percentage Composition (C) | 71.87% | 54.21% |
Stereochemistry | Racemic mixture | Racemic mixture |
Chemical Structure Type | Dihydroacridine derivative | Dihydroacridine salt |
Trade Names (Historical) | Devryl, Olaxin, Develar | Devryl, Olaxin |
The synthetic pathway to clomacran demonstrates sophisticated mid-20th century medicinal chemistry approaches. It commenced with 2-chloroacridone, which underwent Grignard reaction with 3-chloro-N,N-dimethylpropylamine-derived magnesium reagent to yield a tertiary carbinol intermediate. Subsequent dehydration produced an olefinic intermediate, which was catalytically reduced to afford clomacran free base. Phosphate salt formation completed the synthesis of the pharmaceutical product. This multi-step sequence exemplified state-of-the-art heterocyclic chemistry of the period and enabled large-scale production for clinical use [1] [4].
Clomacran phosphate belongs to the dihydroacridine subclass of tricyclic antipsychotics, differentiating it structurally from the more prevalent phenothiazines (exemplified by chlorpromazine) and thioxanthenes. Chemically, it is classified as a 2-chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine, featuring a central non-aromatic ring fused between two benzene rings, with one ring containing an ortho-chloro substituent. This central dihydroacridine core reduces planarity compared to fully aromatic tricyclics, potentially influencing receptor interactions [1] [4].
Pharmacologically, clomacran functions as a typical first-generation (conventional) antipsychotic, sharing the dopamine D₂ receptor antagonism mechanism characteristic of this class. Its molecular design incorporates a three-carbon chain separating the tertiary amine (dimethylamino group) from the tricyclic nucleus, a structural feature critical for dopamine receptor affinity. Despite its distinct chemical scaffold, clomacran exhibited comparable antipsychotic efficacy to benchmark phenothiazines in clinical evaluations of the 1970s, as evidenced by controlled trials assessing global improvement in schizophrenia patients [1] [7].
Table 2: Comparative Receptor Binding Profile of Representative Tricyclic Antipsychotics
Structural Class | Prototype Compound | D₂ Receptor Affinity | Chemical Distinguishing Features |
---|---|---|---|
Dihydroacridine | Clomacran | High | Central non-aromatic ring; Chloro-substitution at C2 |
Phenothiazine (Aliphatic) | Chlorpromazine | Moderate | Sulfur atom at position 10; C2 side chain |
Phenothiazine (Piperazine) | Trifluoperazine | High | Sulfur atom at position 10; Piperazine-containing side chain |
Thioxanthene | Chlorprothixene | Moderate | Carbon replacement at position 10; Double-bond in tricyclic system |
The compound's classification as a "high-potency" antipsychotic placed it in a category with trifluoperazine rather than low-potency agents like chlorpromazine. This designation reflected its milligram potency comparable to other potent antipsychotics, requiring lower absolute doses than low-potency counterparts to achieve similar therapeutic effects. However, this high potency correlated with a propensity to induce extrapyramidal adverse effects, a characteristic shared with other high-potency typical antipsychotics regardless of their specific tricyclic structure [7].
Clomacran phosphate's molecular architecture centers on the 9,10-dihydroacridine scaffold, establishing its fundamental relationship to the broader acridine chemical family. The parent compound acridine is a planar, nitrogen-containing heterocycle, but clomacran features partial saturation between positions 9 and 10, resulting in a non-planar, bent conformation. This structural modification significantly differentiates it from planar DNA-intercalating acridines like quinacrine or proflavine. The specific substitution pattern includes a chlorine atom at the C2 position and a 3-(dimethylamino)propyl chain at N9, the latter being essential for central nervous system activity and dopamine receptor interaction [1] [6].
The 2-chloro substitution confers electronic effects influencing electron distribution throughout the tricyclic system, potentially modifying receptor binding affinity and metabolic stability. The N9 side chain follows the classic neuroleptic pharmacophore model comprising a tertiary amine separated by three carbon atoms from a lipophilic anchor (the dihydroacridine ring system). This configuration aligns with structure-activity relationship principles established for tricyclic antipsychotics, where minor modifications to ring saturation, substituent positioning, or side chain length dramatically alter pharmacological profiles [4] [6].
Table 3: Structural Features of Acridine Derivatives and Their Pharmacological Implications
Structural Feature | Role in Clomacran | Contrast with Planar Acridines |
---|---|---|
9,10-Dihydro Core | Reduces planarity → limits DNA intercalation | Fully aromatic → strong DNA intercalation |
C2 Chloro Substituent | Electron-withdrawing effect → modulates electron density | Variable substitution → influences binding specificity |
N9 Aminopropyl Side Chain | Enables dopamine receptor interaction → antipsychotic activity | Shorter/longer chains → different biological targets |
Tertiary Amine (Dimethyl) | Promotes blood-brain barrier penetration | Quaternary amines → reduced CNS penetration |
Recent research into acridine derivatives has revealed the critical importance of planarity in determining biological activity. Planar acridines exhibit substantial DNA binding and intercalation capabilities, correlating with antiproliferative, antimicrobial, and pronounced cytotoxic effects. In contrast, clomacran's non-planar dihydroacridine configuration substantially diminishes DNA intercalation potential, redirecting its activity toward neurotransmitter receptor targets rather than direct nucleic acid interactions. This structural distinction underlies its primary CNS activity rather than antimicrobial or anticancer effects. Furthermore, studies on acridine derivatives targeting amyloid aggregation in neurodegenerative diseases demonstrate that planarity enhances anti-aggregation effects – an activity inherently limited in clomacran due to its non-planar configuration [6].
The tautomerism possible in 9-aminoacridines is precluded in clomacran by the presence of the propylamine side chain at the nitrogen atom. This fixed substitution pattern stabilizes the molecule against tautomeric shifts that could otherwise influence receptor binding characteristics in unsubstituted aminoacridines. The phosphate salt formation further modifies physicochemical properties including solubility, crystallinity, and dissolution rate without altering the fundamental acridine-derived pharmacophore responsible for its antipsychotic activity [1] [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7